molecular formula C15H19F3N4O5S B2819588 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396707-06-4

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2819588
CAS No.: 1396707-06-4
M. Wt: 424.4
InChI Key: UMPDLBOOIWYKFD-UHFFFAOYSA-N
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Description

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a structurally complex piperidine-2,6-dione derivative featuring a sulfonylethyl linker and a trifluoromethyl-substituted 1,3,4-oxadiazole-piperidine moiety. The piperidine-2,6-dione core is a hallmark of bioactive compounds, often associated with central nervous system (CNS) activity or immunomodulatory effects . The trifluoromethyl group and oxadiazole ring likely enhance metabolic stability and influence receptor binding, while the sulfonyl linker may improve solubility and pharmacokinetics .

Properties

IUPAC Name

1-[2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O5S/c16-15(17,18)14-20-19-13(27-14)10-3-2-6-21(9-10)28(25,26)8-7-22-11(23)4-1-5-12(22)24/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPDLBOOIWYKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multicomponent reactions. One efficient method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a one-pot domino reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This method yields highly functionalized piperidines in moderate to good yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be essential. The choice of catalysts and solvents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The trifluoromethyl and oxadiazole groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized piperidines.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the biological activity of the compound by increasing lipophilicity and metabolic stability. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial effects. Compounds with this structure have been reported to possess activity against various bacteria and fungi. The incorporation of the piperidine ring may further enhance these properties by improving the interaction with microbial targets .

Neurological Applications

Research into piperidine derivatives has highlighted their potential as neuroprotective agents. The sulfonamide group in the compound may facilitate interactions with neurotransmitter receptors, suggesting possible applications in treating neurodegenerative diseases .

Pesticide Development

Compounds containing oxadiazole structures are being explored as potential pesticides due to their ability to disrupt biological processes in pests. The trifluoromethyl group can enhance the potency and selectivity of these compounds against target organisms while minimizing environmental impact .

Herbicide Activity

The unique chemical properties of this compound may also lend themselves to herbicide development. Its ability to inhibit specific enzymatic pathways in plants could be harnessed to create effective herbicides that target weeds without harming crops .

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing to explore how compounds like 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can be utilized in creating advanced materials for electronics and coatings .

Fluorescent Materials

Oxadiazoles are known for their luminescent properties. The synthesis of fluorescent materials using this compound could lead to applications in optoelectronics and sensors, where such properties are crucial for device performance .

Comparative Data Table

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer, antimicrobial, neuroprotective
AgrochemicalsEffective pesticides and herbicides
Materials ScienceEnhanced thermal stability in polymers
Fluorescent MaterialsDevelopment of luminescent materials

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of oxadiazole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, researchers found that a related compound showed potent activity against resistant strains of bacteria, indicating its potential as a new class of antibiotics .

Case Study 3: Pesticide Development

Field trials conducted on crops treated with an oxadiazole-based pesticide showed a marked reduction in pest populations without adverse effects on non-target species, highlighting its promise as an environmentally friendly alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The trifluoromethyl and oxadiazole groups are known to enhance binding affinity to certain proteins, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-2,6-dione Derivatives with Antipsychotic Activity

Compound 1 : 1-(4-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione

  • Key Features : Fluorobenzoisoxazole and chlorophenyl substituents.
  • Activity : Potent dopamine D2/D3 and serotonin 5-HT1A/2A/2C receptor modulation, with atypical antipsychotic properties .
  • Comparison : The target compound replaces the benzoisoxazole with a trifluoromethyl-oxadiazole group, which may enhance metabolic resistance due to the electron-withdrawing CF3 group. However, the absence of a chlorophenyl substituent might reduce D2 affinity .

Compound 2 : Thalidomide analogs (e.g., 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives)

  • Key Features: Isoindolinone substituent at the 3-position.
  • Activity: Immunomodulatory and anti-inflammatory effects via cereblon binding .
  • Comparison : The target compound’s oxadiazole-piperidine-sulfonyl chain may limit cereblon interaction but introduce new receptor targets (e.g., 5-HT or dopamine receptors) .

Heterocyclic-Substituted Piperidine-2,6-diones

Compound 3 : N-(Thiazol-2-yl)piperidine-2,6-dione derivatives

  • Key Features : Thiazole ring at the N-position.
  • Activity: Nonlinear optical (NLO) properties due to charge-transfer interactions .
  • The sulfonyl linker may reduce crystallinity compared to thiazole derivatives .

Compound 4 : 1-[(5Z)-5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]piperidine-2,6-dione

  • Key Features: Methoxybenzylidene-thiazolidinone substituent.
  • Activity : Unspecified in evidence, but thioxo groups often enhance metal-binding capacity .
  • Comparison : The target compound’s sulfonyl group offers better hydrolytic stability than the thioxo group, which is prone to oxidation .

Patent-Based Piperidine-2,6-dione Derivatives

Compound 5: Novartis AG’s 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives

  • Key Features: Isoindolinone substituent.
  • Activity: Potential oncology applications (undisclosed targets) .
  • Comparison: The target compound’s oxadiazole-sulfonyl chain may reduce isoindolinone-related toxicity (e.g., teratogenicity) while maintaining piperidine-2,6-dione’s scaffold versatility .

Structural and Pharmacokinetic Data Comparison

Feature Target Compound Compound 1 Compound 3 Compound 5
Core Structure Piperidine-2,6-dione Piperidine-2,6-dione Piperidine-2,6-dione Piperidine-2,6-dione
Key Substituent Oxadiazole-piperidine-sulfonyl chain Fluorobenzoisoxazole-chlorophenyl Thiazole Isoindolinone
Molecular Weight ~450–500 g/mol (estimated) 483.9 g/mol 250–300 g/mol 300–350 g/mol
Bioactivity Hypothesized: Multireceptor antipsychotic Atypical antipsychotic NLO properties Undisclosed (likely oncology)
Metabolic Stability High (CF3 and oxadiazole groups) Moderate Low (thiazole oxidation) Low (isoindolinone hydrolysis)

Biological Activity

The compound 1-(2-((3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a derivative of oxadiazole and piperidine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group and a sulfonamide moiety linked to a piperidine framework. The presence of the 1,3,4-oxadiazole ring is significant for its biological activity. The molecular formula is C15H19F3N4O3SC_{15}H_{19}F_3N_4O_3S, with a molecular weight of approximately 396.39 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives can effectively inhibit the growth of various bacterial strains including multidrug-resistant Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.

  • Minimum Inhibitory Concentrations (MIC) :
    • Compounds related to oxadiazoles have demonstrated MIC values ranging from 0.25 μg/mL to 2 μg/mL against resistant strains .
    • A study on related oxadiazole derivatives reported IC50 values for enzyme inhibition (e.g., urease) in the range of 1.13 to 6.28 μM .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been evaluated for their AChE inhibitory activity, indicating potential applications in treating neurodegenerative diseases.
  • Urease Inhibition : The synthesized derivatives have shown promising urease inhibitory activity, with significant implications for treating infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • The trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
  • The sulfonamide functionality is critical for antibacterial activity, as it aids in binding to bacterial targets .

A detailed SAR analysis has been conducted on various piperidine derivatives to identify essential substituents that enhance potency against specific bacterial strains.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study A : Investigated a series of piperidine derivatives where modifications at the piperidine nitrogen resulted in varied antimicrobial activity. The most potent derivative showed an MIC of 0.5 μM against S. aureus .
  • Study B : Evaluated the efficacy of oxadiazole-based compounds against Mtb, revealing that structural modifications could lead to enhanced bactericidal effects and reduced resistance profiles .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione?

A multi-step synthesis is typically employed, starting with functionalization of the piperidine core. Key steps include:

  • Oxadiazole formation : Cyclization of hydrazides with trifluoroacetic anhydride under reflux to introduce the 5-(trifluoromethyl)-1,3,4-oxadiazole moiety .
  • Sulfonation : Reaction of the piperidine intermediate with a sulfonyl chloride derivative in anhydrous conditions (e.g., DCM, 0–5°C) to attach the sulfonylethyl group. Protecting groups may be required to prevent undesired side reactions .
  • Characterization : Use NMR (¹H/¹³C), IR, and mass spectrometry to confirm intermediate structures .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the piperidine-dione core and substituent integration. For example, the deshielded protons adjacent to the oxadiazole ring appear as distinct multiplets in the 3.0–4.0 ppm range .
  • Mass Spectrometry (HRMS) : Accurate mass analysis validates molecular formula, particularly for the trifluoromethyl group (Δm/z = 69.0) .
  • TLC Monitoring : Used during synthesis to track reaction progress (e.g., silica gel plates with UV visualization) .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

  • In vitro target binding : Fluorescence polarization assays or surface plasmon resonance (SPR) to evaluate affinity for enzymes like cyclooxygenase (COX) or kinases, given structural similarities to anti-inflammatory and kinase-inhibiting analogs .
  • Microbial susceptibility testing : Broth microdilution assays against Gram-positive/negative bacteria to screen for antimicrobial potential .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different cellular models?

  • Orthogonal assays : Combine SPR binding data with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
  • Metabolic profiling : LC-MS/MS to assess stability in different media, as degradation products may explain variability .
  • Structural analogs comparison : Compare results with compounds lacking the trifluoromethyl or sulfonyl groups to isolate pharmacophore contributions .

Q. What strategies optimize the sulfonation step to minimize side reactions?

  • Temperature control : Conduct reactions at 0–5°C to suppress sulfonic acid byproduct formation .
  • Protecting groups : Temporarily block the piperidine nitrogen with Boc groups during sulfonyl chloride coupling to enhance regioselectivity .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve yield .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism in liver microsome assays, prolonging half-life .
  • Target affinity : Molecular docking studies suggest CF₃ enhances van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2) .

Q. How can researchers design derivatives to improve solubility without compromising activity?

  • Polar substituents : Introduce hydroxyl or amine groups at the piperidine C4 position, balancing solubility (measured via shake-flask method) and target binding .
  • Prodrug strategies : Convert the dione moiety to a ketal or ester for pH-dependent release in vivo .

Q. What in silico tools predict off-target interactions for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against databases like ChEMBL, focusing on kinases and GPCRs due to oxadiazole’s prevalence in these targets .
  • Pharmacophore modeling : Align with known inhibitors (e.g., lenalidomide analogs) to identify shared interaction motifs .

Q. How do reaction conditions impact the yield of the oxadiazole cyclization step?

  • Catalyst optimization : Use H₂SO₄ instead of TFAA for milder conditions, reducing decomposition of acid-sensitive groups .
  • Solvent effects : Higher yields observed in THF compared to DCM due to improved intermediate solubility .

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